去酰基酮康唑

描述

Deacylketoconazole is a derivative of Ketoconazole . It is primarily used as an antifungal medication to treat fungal infections . It is more active against Plasmodium falciparum than Ketoconazole .

Chemical Reactions Analysis

The specific chemical reactions involving Deacylketoconazole are not detailed in the search results .

科学研究应用

抗真菌活性

去酰基酮康唑已被证明具有显著的抗真菌活性。它对白色念珠菌和热带念珠菌特别有效,MIC50值分别为31 μg/mL和62 μg/mL。 这使其成为治疗由这些菌株引起的真菌感染的潜在候选药物 .

抗菌特性

该化合物还表现出对金黄色葡萄球菌的抗菌活性,MIC50值为25 μM。 其对抗细菌感染的能力增强了其作为抗菌剂的多功能性 .

抗疟疾潜力

去酰基酮康唑对恶性疟原虫的活性明显高于其母体化合物酮康唑,使其成为一种很有前景的抗疟疾治疗药物。 其增强的疗效可能导致更有效的疟疾治疗方法 .

肝细胞的细胞毒性

研究表明,去酰基酮康唑对人肝源性HepaRG细胞具有剂量依赖性的细胞毒性作用。 这表明它在研究肝毒性和肝脏相关疾病方面具有潜在的应用 .

口服生物利用度

作为酮康唑的口服活性代谢物,去酰基酮康唑的生物利用度使其适合口服给药,这对患者依从性和治疗方案有利 .

药理学研究工具

最后,作为酮康唑的衍生物,去酰基酮康唑在药理学研究中作为一种有价值的研究工具,用于了解类似化合物的作用机制。

每种应用都为科学探索和潜在的治疗用途提供了独特的途径。去酰基酮康唑在各个领域的通用性突出了其在医学研究中的重要性。

MedChemExpress - Deacylketoconazole ResearchGate - Activity of Ketoconazole and Its Plasmodium Candida MedChemExpress - Deacylketoconazole Oral Bioavailability

作用机制

Target of Action

Deacylketoconazole is an orally active metabolite of Ketoconazole . It exhibits antifungal and antibacterial activity . It is more active against Plasmodium falciparum than Ketoconazole . The primary targets of Deacylketoconazole are likely to be similar to those of Ketoconazole, which include the inhibition of steroidogenic enzymes and the interaction with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol .

Mode of Action

Deacylketoconazole interacts with its targets, primarily steroidogenic enzymes and 14-α-sterol demethylase, to inhibit their function . This results in the inhibition of cortisol production in the case of steroidogenic enzymes , and increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane in the case of 14-α-sterol demethylase .

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis of cortisol and ergosterol. By inhibiting steroidogenic enzymes, Deacylketoconazole disrupts the synthesis of cortisol, a hormone that plays a crucial role in the body’s response to stress . By interacting with 14-α-sterol demethylase, it prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .

Result of Action

The molecular and cellular effects of Deacylketoconazole’s action include the disruption of cortisol synthesis and the increase in fungal cellular permeability. This leads to the symptomatic treatment of conditions like endogenous Cushing’s syndrome and the effective combat against fungal infections .

安全和危害

未来方向

While the specific future directions for Deacylketoconazole are not mentioned in the search results, there are general trends in drug delivery systems that could potentially apply . These include the development of active targeting and multi-functional drug delivery systems via bioorthogonal chemistry .

生化分析

Biochemical Properties

Deacylketoconazole interacts with various enzymes and proteins in biochemical reactions. As a derivative of Ketoconazole, it likely shares similar biochemical properties. Ketoconazole’s primary antiandrogenic mechanism involves the inhibition of several enzymes necessary for the conversion of cholesterol to steroid hormones .

Cellular Effects

Deacylketoconazole, like Ketoconazole, may influence cell function by interacting with cellular signaling pathways and affecting gene expression. Ketoconazole has been found to inhibit hydroxylation of deoxycortisol, leading to diminished cortisol production . This can result in symptomatic adrenal insufficiency, presenting with hyponatremia, hyperkalemia, hypotension, lethargy, depression, and malaise .

Molecular Mechanism

The molecular mechanism of Deacylketoconazole likely mirrors that of Ketoconazole. Ketoconazole works by causing holes to appear in the fungus’s cell membrane, causing the contents to leak out and killing the fungus .

Temporal Effects in Laboratory Settings

While specific studies on Deacylketoconazole’s temporal effects in laboratory settings are limited, it’s important to monitor serum concentrations of similar drugs to guide and monitor dosing changes, evaluate efficacy or potential toxicity, and assess antibiotic penetration into other body fluids .

Dosage Effects in Animal Models

It’s crucial to understand that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

Deacylketoconazole, like other drugs, is likely involved in phase I and phase II metabolic reactions. Phase I reactions introduce or unmask a hydrophilic group, while phase II reactions conjugate the drug with a polar molecule to increase its water solubility .

Transport and Distribution

The transport and distribution of Deacylketoconazole within cells and tissues would depend on factors such as tissue/organ blood flow, the ability of the drug to passively diffuse across cell membranes, and its extent of binding to plasma protein and tissue sites .

Subcellular Localization

The subcellular localization of Deacylketoconazole is not well-documented. The subcellular localization of a drug can affect its activity or function. For instance, RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Deacylketoconazole can be achieved through a multi-step process that involves the conversion of Ketoconazole to Deacylketoconazole.", "Starting Materials": [ "Ketoconazole", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Ketoconazole is reduced to its corresponding alcohol using sodium borohydride in methanol.", "The alcohol is then dehydrated to form an enol using hydrochloric acid in methanol.", "The enol is then acetylated using acetic anhydride in methanol to form the corresponding acetate.", "The acetate is then hydrolyzed using sodium hydroxide in water to form Deacylketoconazole." ] } | |

CAS 编号 |

67914-61-8 |

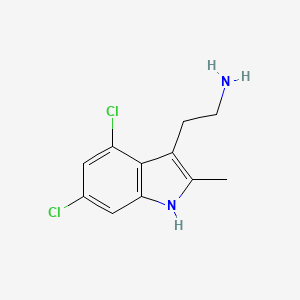

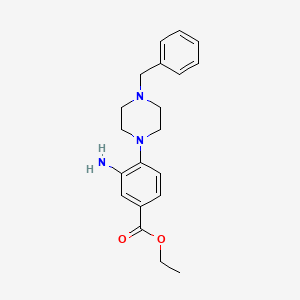

分子式 |

C24H26Cl2N4O3 |

分子量 |

489.4 g/mol |

IUPAC 名称 |

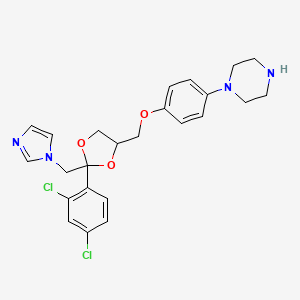

1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |

InChI |

InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m1/s1 |

InChI 键 |

LOUXSEJZCPKWAX-ZJSXRUAMSA-N |

手性 SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

规范 SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

外观 |

Solid powder |

| 67914-61-8 | |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

de-N-acetylketoconazole deacetylated ketoconazole deacylketoconazole R 39 519 R 39519 R-39519 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,6-dichloro-9-carbazolyl)-3-[2-(3H-indol-3-yl)ethylamino]-2-propanol](/img/structure/B1669873.png)

![1-[1,3-Di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1669874.png)

![10-[3-(dimethylamino)-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1669878.png)

![2-[(4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B1669885.png)

![(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1669891.png)

![2-[4-bromo-2-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenoxy]acetic acid](/img/structure/B1669895.png)